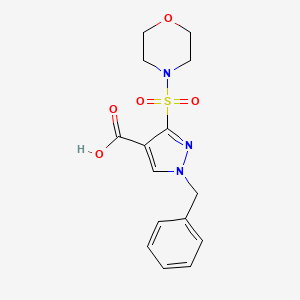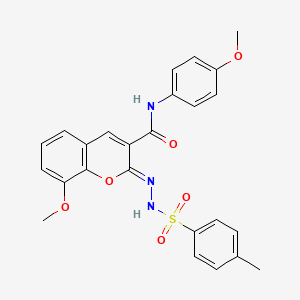![molecular formula C13H13F2NO2 B2616603 1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2361640-62-0](/img/structure/B2616603.png)
1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one is a chemical compound that has been the subject of research in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, it has been found to have potential as an anticancer agent, due to its ability to inhibit the growth of cancer cells. In biochemistry, it has been studied for its potential as a tool for studying protein-protein interactions. In materials science, it has been investigated for its potential applications in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cellular processes. This inhibition can lead to the disruption of these processes, ultimately leading to the death of cancer cells or the alteration of protein-protein interactions.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects, depending on the specific application. In cancer research, it has been found to induce apoptosis (cell death) in cancer cells, while in biochemistry, it has been found to alter the binding of certain proteins. These effects are thought to be due to the compound's ability to inhibit certain enzymes and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one is its high yield and purity, which makes it suitable for various research applications. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results in some experiments.
Orientations Futures
There are numerous future directions for research involving 1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one. Some potential areas of research include further investigation of its anticancer properties, its potential as a tool for studying protein-protein interactions, and its applications in materials science. Additionally, there is a need for further research into the compound's mechanism of action, which could lead to the development of new drugs and treatments.
Méthodes De Synthèse
The synthesis of 1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one involves the reaction of 3,5-difluorophenol with pyrrolidine and acryloyl chloride. The resulting compound has been found to have a high yield and purity, making it suitable for various research applications.
Propriétés
IUPAC Name |
1-[3-(3,5-difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO2/c1-2-13(17)16-4-3-11(8-16)18-12-6-9(14)5-10(15)7-12/h2,5-7,11H,1,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPADPROIPMKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)OC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2616520.png)
![1-[(3-chlorophenyl)methyl]-2-oxo-N-pyridin-3-ylpyridine-3-carboxamide](/img/structure/B2616522.png)
![3-[(6-chloro-2-pyridinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2616524.png)
![(1S,5R)-3-(3,4-dimethoxyphenethyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2616527.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B2616528.png)
![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2616529.png)
![3-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B2616531.png)


![(E)-3-[5-chloro-1-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2616536.png)
![(2Z)-N-phenyl-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2616538.png)


